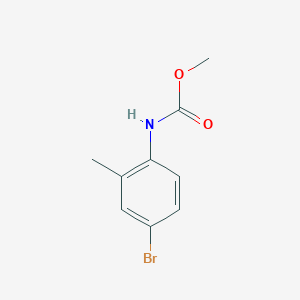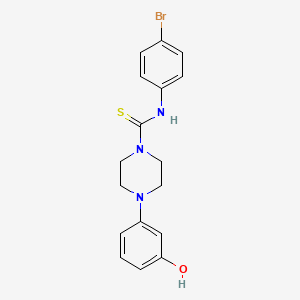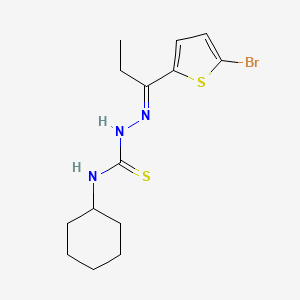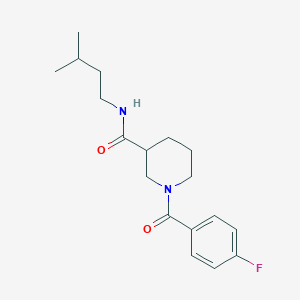
methyl (4-bromo-2-methylphenyl)carbamate
Descripción general
Descripción
Methyl (4-bromo-2-methylphenyl)carbamate, also known as bromadiolone, is a chemical compound that belongs to the class of anticoagulant rodenticides. It is widely used in the control of rodents in various settings, including homes, commercial buildings, and agricultural fields. The compound is highly effective in killing rodents, and it is considered a safer alternative to other rodenticides due to its low toxicity to non-target organisms.
Mecanismo De Acción
Methyl (4-bromo-2-methylphenyl)carbamate works by inhibiting the activity of vitamin K epoxide reductase, an enzyme that is essential for the production of clotting factors in the liver. This results in the depletion of clotting factors, leading to hemorrhage and death in rodents. The compound has a slow onset of action, which allows rodents to consume multiple doses before the onset of symptoms.
Biochemical and Physiological Effects:
Methyl (4-bromo-2-methylphenyl)carbamate has been shown to have a number of biochemical and physiological effects in rodents. These include the depletion of clotting factors, hemorrhage, and damage to the liver and kidneys. The compound has also been shown to have anti-tumor activity in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (4-bromo-2-methylphenyl)carbamate has a number of advantages for use in laboratory experiments. It is highly effective in controlling rodent populations, and it is considered a safer alternative to other rodenticides due to its low toxicity to non-target organisms. However, the compound has a slow onset of action, which may limit its use in certain experiments. It is also important to note that the compound is highly toxic to humans and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for research on methyl (4-bromo-2-methylphenyl)carbamate. These include further studies on its use as a rodenticide, as well as its potential use in the treatment of cancer and other diseases. It may also be possible to develop new derivatives of the compound that have improved efficacy and safety profiles. Additionally, further studies are needed to fully understand the biochemical and physiological effects of the compound in rodents and humans.
Aplicaciones Científicas De Investigación
Methyl (4-bromo-2-methylphenyl)carbamate has been extensively studied for its use as a rodenticide. It has been shown to be highly effective in controlling rodent populations, and it is considered a safer alternative to other rodenticides due to its low toxicity to non-target organisms. The compound has also been studied for its potential use in the treatment of cancer and other diseases. It has been shown to have anti-tumor activity in vitro and in vivo, and it has been suggested that it may have potential as a chemotherapeutic agent.
Propiedades
IUPAC Name |
methyl N-(4-bromo-2-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-5-7(10)3-4-8(6)11-9(12)13-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJUQTOEIMWQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4820281.png)
![{[3-(3,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4820288.png)
![N-ethyl-N-{4-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4820289.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4820301.png)

![2-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4820308.png)
![ethyl {2-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4820309.png)
![N-(5-chloro-2-methoxyphenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4820313.png)
![5-[(5-nitro-2-furyl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4820328.png)
![5-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4820334.png)


![4-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B4820375.png)